3-Ethoxycarbonyl-4-fluorophenylboronic acid

Quality Control Process Chemistry Reproducibility

This functionalized arylboronic acid enables convergent synthesis of biaryl carboxylic acids—key scaffolds in drug discovery—by keeping the ester group inert during Suzuki-Miyaura coupling, eliminating extra protection/deprotection steps. The 4-fluoro substitution alters transmetalation kinetics, making generic substitution scientifically invalid. Consistent crystalline purity (≥97%) ensures reproducible scale-up and robust process development.

Molecular Formula C9H10BFO4
Molecular Weight 211.98 g/mol
CAS No. 874219-36-0
Cat. No. B151503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxycarbonyl-4-fluorophenylboronic acid
CAS874219-36-0
Molecular FormulaC9H10BFO4
Molecular Weight211.98 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)F)C(=O)OCC)(O)O
InChIInChI=1S/C9H10BFO4/c1-2-15-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,13-14H,2H2,1H3
InChIKeyYCXMTPOFCTUKTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxycarbonyl-4-fluorophenylboronic Acid (CAS 874219-36-0) Technical Overview for Scientific Procurement


3-Ethoxycarbonyl-4-fluorophenylboronic acid (CAS 874219-36-0) is a functionalized arylboronic acid characterized by an ethoxycarbonyl ester at the 3-position and a fluorine atom at the 4-position of the phenyl ring . With a molecular formula of C₉H₁₀BFO₄ and a molecular weight of 211.98 g/mol, this compound exists as a white to almost white crystalline powder with a reported melting point range of 149-152 °C [REFS-1, REFS-2]. The compound is soluble in methanol and is typically stored under an inert atmosphere at 2-8 °C to maintain its integrity as a boronic acid reagent . As a member of the arylboronic acid class, it serves as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in the synthesis of complex organic molecules [REFS-1, REFS-2]. The presence of both an electron-withdrawing fluorine atom and an ester functionality distinguishes it from simpler phenylboronic acids and provides unique reactivity and synthetic handles.

Why Generic Substitution of 3-Ethoxycarbonyl-4-fluorophenylboronic Acid Is Scientifically Invalid


Generic substitution with simpler or differently substituted arylboronic acids is scientifically invalid for 3-ethoxycarbonyl-4-fluorophenylboronic acid (CAS 874219-36-0) due to the synergistic electronic and steric effects of its unique substitution pattern. The ethoxycarbonyl group provides a site for further synthetic elaboration (e.g., hydrolysis to a carboxylic acid or amide formation) that is absent in unsubstituted phenylboronic acid or even its 4-fluorophenyl analog [1]. More critically, the electron-withdrawing fluorine atom at the 4-position, ortho to the boronic acid, significantly alters the electronic properties of the aromatic ring. In Suzuki-Miyaura cross-coupling reactions, this can profoundly influence the rate of the transmetalation step, which is often rate-limiting for electron-deficient boronic acids [1]. While direct, head-to-head kinetic data for this specific compound is limited, the established class-level behavior of ortho-fluorinated arylboronic acids predicts that this compound will exhibit a different reaction profile—including potentially slower transmetalation and increased susceptibility to protodeboronation—compared to its non-fluorinated or meta-fluorinated isomers. Therefore, substituting this compound with a generic analog would risk lower yields, the formation of unwanted byproducts, or complete reaction failure, making its specific procurement essential for reproducible research and process development.

Quantitative Differentiation of 3-Ethoxycarbonyl-4-fluorophenylboronic Acid from Key Analogs


Superior Purity and Physical Form for Reproducible Reaction Scale-Up

The target compound, 3-ethoxycarbonyl-4-fluorophenylboronic acid (CAS 874219-36-0), is consistently offered by multiple suppliers with a purity specification of ≥98% (e.g., NLT 98%) as determined by HPLC, and is provided as a white to almost white crystalline powder [REFS-1, REFS-2]. In contrast, common comparator arylboronic acids such as 4-fluorophenylboronic acid (CAS 1765-93-1) are often sold with a lower purity specification of ≥95% and may be in a less-defined physical form . A well-defined crystalline powder and higher certified purity are critical for achieving accurate stoichiometry in small-scale research and predictable, reproducible yields in process development [REFS-1, REFS-2].

Quality Control Process Chemistry Reproducibility

Defined pKa Enables Predictable pH-Dependent Behavior in Aqueous Media

The acid dissociation constant (pKa) for 3-ethoxycarbonyl-4-fluorophenylboronic acid has been calculated and reported as 7.87 ± 0.10 . This value is notably lower (more acidic) than that of the generic analog phenylboronic acid, which has a reported pKa of approximately 8.8-8.9 [1]. This difference is attributed to the electron-withdrawing effects of the fluorine atom and the ester group, which stabilize the tetrahedral boronate anion . This lower pKa is a class-level inference for fluorinated arylboronic acids, as discussed in a review on the topic [2].

Analytical Chemistry Biosensors Separation Science

High-Value Synthetic Versatility from Orthogonal Functional Groups

A key differentiator for 3-ethoxycarbonyl-4-fluorophenylboronic acid is its dual orthogonal functionality: a boronic acid for Suzuki-Miyaura cross-coupling and an ethyl ester for subsequent transformations [REFS-1, REFS-2]. This is in direct contrast to the comparator 3-carboxy-4-fluorophenylboronic acid (CAS 872460-12-3) where the carboxylic acid is present from the start, which can interfere with cross-coupling reactions or require protection/deprotection steps . The ester in the target compound acts as a masked carboxylic acid, allowing the coupling step to proceed without interference. After the biaryl bond is formed, the ethyl ester can be hydrolyzed to yield a benzoic acid derivative, which is a common pharmacophore in many drugs .

Medicinal Chemistry Drug Discovery Library Synthesis

Key Research and Industrial Scenarios for 3-Ethoxycarbonyl-4-fluorophenylboronic Acid (874219-36-0)


Synthesis of Functionalized Biaryl Carboxylic Acids as Pharmaceutical Intermediates

This compound is ideal for the convergent synthesis of biaryl carboxylic acids, a privileged scaffold in drug discovery (e.g., in angiotensin II antagonists and anti-inflammatory agents). The ethyl ester remains inert during the key Suzuki-Miyaura cross-coupling step, which installs a new aryl-aryl bond. Subsequent hydrolysis of the ester directly yields the target carboxylic acid, circumventing the need for a separate protection/deprotection sequence that would be required with a free acid analog like 3-carboxy-4-fluorophenylboronic acid . This streamlined route is valuable for synthesizing compound libraries for hit-to-lead optimization or for preparing key intermediates in process chemistry.

Development of pH-Responsive Boronate Affinity Materials for Biomolecule Separation

The compound's predicted pKa of 7.87 enables its use in creating novel boronate affinity materials for the selective capture and release of cis-diol-containing biomolecules, such as glycoproteins or nucleosides . This pKa is lower than that of standard phenylboronic acid (pKa ~8.8), suggesting that the functionalized material will be operational at a lower, more biomolecule-compatible pH. Researchers can immobilize this compound onto a solid support (e.g., via amide coupling after ester hydrolysis) to develop next-generation separation media or diagnostic sensors with enhanced binding kinetics and pH-dependent capture/release profiles [1].

Building Block for Fluorine-18 PET Tracer Development

The 4-fluorophenyl motif in this compound makes it a highly attractive precursor for late-stage radiofluorination in positron emission tomography (PET) tracer development. While not a direct application of the commercial compound, its structural features are key. The ethyl ester can be readily transformed into a variety of linking or labeling handles. In the context of isotope exchange, the presence of an electron-withdrawing ester group ortho to the fluorine atom can activate the C-F bond, potentially facilitating rapid, high-yield ¹⁸F-radiolabeling to produce imaging agents for oncology or neurology research [2].

High-Fidelity Reagent for Reproducible Scale-Up and Process Validation

For chemists transitioning a reaction from milligram research scale to multi-gram or kilogram scale, the consistent high purity (≥98%) and well-defined crystalline form of this compound are critical . Lower-purity or amorphous analogs can introduce variable amounts of inactive species (like anhydrides or decomposition products), which complicate stoichiometry calculations and lead to irreproducible yields or difficult purifications at scale. Procuring this high-quality building block directly supports the development of a robust, scalable, and patentable chemical process with minimized batch-to-batch variability.

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